![molecular formula C14H22N4O3 B2633234 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide CAS No. 865279-86-3](/img/structure/B2633234.png)

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

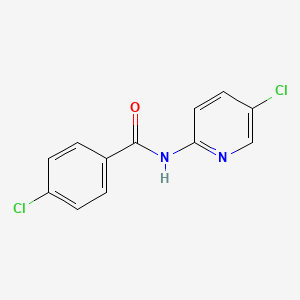

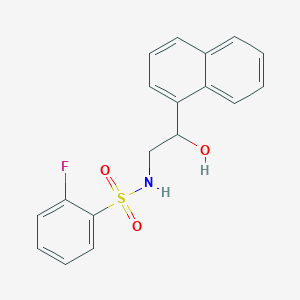

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is a chemical compound with the CAS Number: 865279-86-3 . It has a molecular weight of 294.35 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O3/c1-3-17(4-2)9-5-8-16-12-7-6-11(14(15)19)10-13(12)18(20)21/h6-7,10,16H,3-5,8-9H2,1-2H3,(H2,15,19) .Scientific Research Applications

Synthesis and Antiarrhythmic Activity

A study by Likhosherstov et al. (2014) focused on the synthesis of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, including N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride. This compound showed promising antiarrhythmic activity and was identified as a potential lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Antiarrhythmic Properties in Various Models

Turilova et al. (2013) demonstrated that derivatives of adamant-2-ylamides of alkylamidocarbonic acids, including N-[2(adamant-2-yl)aminocarbonylmethyl]-N'-[3-(diethylamino)propyl]-4-nitrobenzamide, exhibit significant antiarrhythmic effects in models of calcium chloride and aconitine arrhythmias. This compound was found to be safer and more effective than several class I, IV, and III antiarrhythmic drugs (Turilova et al., 2013).

Novel Thermally Stable Polyimides

Mehdipour-Ataei et al. (2004) investigated the synthesis of novel diamines with sulfone, ether, and amide structures, including the reaction of 4-aminophenol with 4-nitrobenzoyl chloride leading to N-(4-hydroxy phenyl)-4-nitrobenzamide (HPNB). This research contributed to the development of new polyimides with enhanced thermal stability and potential applications in high-performance materials (Mehdipour-Ataei et al., 2004).

Anticonvulsant Activity

Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated their anticonvulsant properties. Among these, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed significant activity against seizures in mice, highlighting the potential of these compounds in the development of new anticonvulsant drugs (Bailleux et al., 1995).

Safety and Hazards

The safety precautions for handling 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

4-[3-(diethylamino)propylamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-3-17(4-2)9-5-8-16-12-7-6-11(14(15)19)10-13(12)18(20)21/h6-7,10,16H,3-5,8-9H2,1-2H3,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGURKBCDLMKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)

![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)

![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)